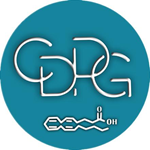- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Element
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Wuhan ChemNorm Biotech Co.,Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Changzhou Guanjia Chemical Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Zouping Mingyuan Import and Export Trading Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

1,2-diacyl-3-O-beta-D-galactosyl-sn-glycerols
1,2-Diacyl-3-O-β-D-Galactosylglycerols are a class of glycolipids characterized by their unique structure. These compounds consist of a glycerol backbone linked to two acyl chains at the 1 and 2 positions, with a β-D-galactose moiety attached to the 3 position through an O-glycosidic bond. This specific arrangement makes them important in various biological contexts.
These glycolipids are found in diverse species ranging from bacteria to mammals, where they play crucial roles such as membrane stabilization and cell signaling. The acyl chains contribute to their lipophilicity, enabling them to form stable bilayers when incorporated into cellular membranes. Furthermore, the presence of galactose can modulate interactions with other biomolecules, influencing the biological activity of these compounds.
Due to their unique structure and potential applications in areas like drug delivery, 1,2-diacyl-3-O-β-D-galactosylglycerols have gained significant interest among researchers. Their synthesis and modification offer opportunities for developing novel bioactive molecules with tailored properties.


-
TWEEN® 65: A Critical Surfactant in Chemical Biopharmaceutical ApplicationsTWEEN® 65: A Critical Surfactant in Chemical Biopharmaceutical Applications Introduction to TWEEN® 65 TWEEN® 65 is a widely recognized non-ionic surfactant that has played a pivotal role in various chemical and biopharmaceutical applications. Known for its exceptional properties, TWEEN® 65 is a polyethylene glycol (PEG)-coated ether with a hydrophilic-lipophilic balance (HLB) of approximately...
-
Bioavailability and Pharmacokinetic Enhancements of Beta-Sitosterol: A Review of its Potential in Pharmaceutical ApplicationsBioavailability and Pharmacokinetic Enhancements of Beta-Sitosterol: A Review of its Potential in Pharmaceutical Applications Over the past few decades, natural products have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities and potential as lead compounds for drug development. Among these, beta-sitosterol, a steroidal saponin commonly...
-
Span 60: A Critical Component in Chemical Biopharmaceutical FormulationsSpan 60: A Critical Component in Chemical Biopharmaceutical Formulations Introduction to Span 60 Span 60, also known as sorbitan monostearate, is a widely used nonionic surfactant in the field of biopharmaceuticals and chemical formulations. It belongs to the class of polyoxyethylene alkyl ethers and is primarily used as an emulsifier, solubilizer, and stabilizer in various pharmaceutical and...
-
(1S)-2,2-Dimethylcyclopropane-1-carboxamide: Unveiling its Role in Chemical Biopharmaceuticals(1S)-2,2-Dimethylcyclopropane-1-carboxamide: Unveiling its Role in Chemical Biopharmaceuticals Introduction to (1S)-2,2-Dimethylcyclopropane-1-carboxamide (1S)-2,2-Dimethylcyclopropane-1-carboxamide is a unique chemical compound that has garnered significant attention in the fields of chemistry and biomedicine. This molecule, characterized by its cyclopropane ring with two methyl substituents at...
-
(4R)-4-Phenyl-1,3-Oxazolidin-2-One: A Key Intermediary in the Synthesis of Chiral Pharmaceuticals(4R)-4-Phenyl-1,3-Oxazolidin-2-One: A Key Intermediary in the Synthesis of Chiral Pharmaceuticals Introduction to (4R)-4-Phenyl-1,3-Oxazolidin-2-One (4R)-4-Phenyl-1,3-Oxazolidin-2-One is a versatile and valuable compound in the field of organic chemistry, particularly in the synthesis of chiral pharmaceuticals. Its unique structure combines an oxazolidinone ring with a phenyl group, making it...





